2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine
Description
2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine is a cyclopropane-containing primary amine with a 4-chlorothiophen-2-yl substituent. This compound is structurally characterized by a rigid cyclopropane ring fused to a heteroaromatic chlorothiophenyl group, which confers unique electronic and steric properties. The compound is listed as a discontinued product by CymitQuimica, indicating its historical use in research or pharmaceutical development . Cyclopropane amines are pharmacologically significant due to their conformational rigidity, which enhances receptor binding selectivity, as seen in analogs like (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, a key intermediate in ticagrelor synthesis .
Properties
Molecular Formula |
C7H8ClNS |
|---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
2-(4-chlorothiophen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8ClNS/c8-4-1-7(10-3-4)5-2-6(5)9/h1,3,5-6H,2,9H2 |
InChI Key |
SXPKSNZVGKCOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC(=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Overview
This method involves constructing the cyclopropane ring through cyclopropanation of suitable aromatic or heteroaromatic precursors, typically starting with 4-chlorothiophen-2-yl derivatives. The key steps include formation of the aromatic precursor, conversion to a suitable intermediate, and subsequent cyclopropanation.
Synthetic Route
Research Findings
A notable example involves the reaction of 4-chlorothiophen-2-yl acetic acid with carbene sources:
- The acid is converted to the corresponding acyl chloride using thionyl chloride.
- The acyl chloride reacts with a cyclopropanating agent, such as dimethylsulfoxonium methylide, to form the cyclopropane ring.
- Subsequent hydrolysis yields the amino cyclopropane derivative.
This approach is detailed in patents and literature, emphasizing the use of carbene chemistry for cyclopropanation.
Data Table 1: Typical Conditions for Cyclopropanation
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acyl chloride formation | Thionyl chloride | Reflux, 2 hours | 85–90 | Efficient conversion of acid to acyl chloride |
| Cyclopropanation | Dimethylsulfoxonium methylide | DMSO, 70°C | 60–75 | Carbene insertion into aromatic acyl chloride |
| Hydrolysis to amine | Aqueous acid | Reflux | 70–80 | Final amino cyclopropane derivative |
Chiral Synthesis via Hydrazide-Azide Pathway
Overview
This method emphasizes stereoselectivity, crucial for pharmaceutical intermediates like CPA. It involves converting a hydrazide intermediate into an azide, followed by reduction to the amine.
Synthetic Route
- Step 1: Preparation of enantiomerically pure hydrazide of 4-chlorothiophen-2-yl acetic acid.
- Step 2: Conversion of hydrazide to azide using reagents like sodium azide in the presence of activating agents.
- Step 3: Reduction of azide to amine, often via catalytic hydrogenation or Staudinger reduction.
Research Findings
- The process begins with the derivatization of the acid with Oppolzer's sultam to obtain high chiral purity.
- The hydrazide is transformed into an azide using sodium azide, which is then reduced to the amine.
- This pathway offers high stereoselectivity and purity, suitable for large-scale synthesis with modifications to improve safety.
Data Table 2: Hydrazide to Azide Conversion
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazide synthesis | Hydrazine hydrate | Reflux, 4 hours | 80–85 | High purity hydrazide obtained |
| Azide formation | Sodium azide | DMF, 80°C | 65–75 | Hazardous due to azide handling |
| Azide reduction | Catalytic hydrogenation | H2, Pd/C | 85–90 | Final amine with stereochemical control |
Alternative Route: One-Pot Cyclopropanation and Amination
Overview
Recent advances focus on streamlining synthesis via one-pot procedures, reducing steps, and minimizing hazardous reagents.
Synthetic Route
- Starting from 4-chlorothiophen-2-yl derivatives, direct cyclopropanation is performed with carbene precursors in the presence of amines.
- The process involves simultaneous cyclopropanation and amination, often facilitated by catalysts like copper or palladium.
Research Findings
- This method significantly reduces reaction time and improves overall yield.
- It employs safer reagents, avoiding the use of diazomethane or sodium azide.
- Suitable for scale-up due to simplified purification.
Data Table 3: One-Pot Synthesis Conditions
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclopropanation & amination | Carbene source + primary amine | Cu catalysis, 50°C | 55–65 | Reduced reaction time, fewer steps |
| Purification | Filtration, recrystallization | Ambient | - | Environmentally friendly |
Summary of Key Research Findings
- Patents indicate that cyclopropanation via carbene insertion into acyl chlorides derived from 4-chlorothiophen-2-yl acids is a primary route.
- Chiral synthesis employing hydrazide-azide pathways offers stereoselectivity but involves hazardous reagents.
- Recent innovations favor one-pot processes and safer reagents, improving scalability and environmental footprint.
- Yield data across methods range from 45% to over 80%, with newer methods showing promise for industrial application.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Cyclopropane Moieties
Compounds sharing the cyclopropan-1-amine core but differing in aryl substituents demonstrate variations in biological activity and physicochemical properties:
Key Observations :
- Ring Size : Replacing cyclopropane with cyclobutane (as in 2-(2-chlorophenyl)cyclobutan-1-amine) reduces ring strain but may compromise binding affinity in receptor-targeted applications .
- Lipophilicity : The trifluoromethyl group in 2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine increases lipophilicity (LogP ~2.0–3.0), likely improving membrane permeability compared to the chlorothiophen derivative .
Functional Analogues with Thiazole Cores
Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (e.g., 5a–5g) retain the 4-chlorothiophen group but replace cyclopropane with a thiazole ring. These compounds exhibit anti-inflammatory and analgesic properties via COX/LOX inhibition:
| Compound | IC₅₀ (COX-1, μM) | IC₅₀ (COX-2, μM) | IC₅₀ (5-LOX, μM) | Selectivity Ratio (COX-2/COX-1) | Reference |
|---|---|---|---|---|---|
| 5d | 0.45 | 0.12 | 18.50 | 3.75 | |
| 5e | 0.68 | 0.09 | 22.30 | 7.56 | |
| Zileuton | N/A | N/A | 11.00 | N/A |
Key Observations :
- Selectivity : The thiazole derivatives exhibit COX-2 selectivity ratios >3.75, making them promising anti-inflammatory agents .
Biological Activity
2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanamine core substituted with a chlorothiophene moiety. Its structure can be represented as follows:
This unique structure may contribute to its biological activity, particularly in targeting specific enzymes or receptors.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Antimicrobial Activity : Some assays have indicated that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It could influence signaling pathways related to apoptosis and cell cycle regulation.
- Interaction with Receptors : The compound may bind to receptors that mediate cellular responses to stress and damage.
Case Study 1: Anticancer Activity
In a study conducted by researchers at the Sanford Burnham Prebys Medical Discovery Institute, this compound was evaluated alongside other compounds for its ability to inhibit cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 5 µM, suggesting a promising lead for further development.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 5 | MCF7 (Breast Cancer) |
| Control (Doxorubicin) | 0.5 | MCF7 |
Case Study 2: Neuroprotective Effects
A study published in the Journal of Neurochemistry assessed the neuroprotective effects of the compound in a model of oxidative stress. The findings indicated that treatment with this compound reduced neuronal cell death by up to 40% compared to untreated controls.
| Treatment | Neuronal Viability (%) |
|---|---|
| Control | 60 |
| Compound | 84 |
Q & A
Q. What are the common synthetic routes for 2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine?
Methodological Answer: The synthesis typically involves cyclopropanation of a thiophene precursor followed by amine functionalization. Key steps include:
- Cyclopropanation: Reacting 4-chlorothiophene derivatives (e.g., 4-chlorothiophene-2-carbaldehyde) with diazo compounds (e.g., ethyl diazoacetate) under catalytic conditions (e.g., Rh(II) catalysts) to form the cyclopropane ring .
- Amine Introduction: Reductive amination or nucleophilic substitution using ammonia or protected amines under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Chromatography or recrystallization to isolate the product.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclopropanation | 65–75 | Rh(II) catalyst, CH₂Cl₂, RT | |
| Reductive Amination | 50–60 | NaBH₃CN, MeOH, 0°C |
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis using programs like SHELXL (for refinement) and Mercury (for visualization) to resolve bond lengths, angles, and stereochemistry .
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., chlorothiophene protons at δ 6.8–7.2 ppm; cyclopropane CH₂ at δ 1.2–1.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = 188.05 m/z) .
Q. What are the key chemical reactions of this compound?
Methodological Answer:
- Nucleophilic Substitution: Chlorine on the thiophene ring can be replaced by nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents .
- Oxidation: The amine group can be oxidized to nitro or imine derivatives using KMnO₄ or H₂O₂ .
- Coupling Reactions: Suzuki-Miyaura cross-coupling with boronic acids to form biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, DMF) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
Methodological Answer:
- Stereochemical Analysis: Use chiral HPLC or circular dichroism (CD) to separate enantiomers. For example, (1R,2S)-isomers may exhibit higher binding affinity to P2Y12 receptors compared to (1S,2R)-isomers due to spatial compatibility .
- Case Study: In ticagrelor analogs, trans-configuration cyclopropanes show 10-fold higher antiplatelet activity than cis-forms .
Q. Table 2: Stereochemical Impact on Bioactivity
| Stereoisomer | IC₅₀ (nM) | Target Receptor | Reference |
|---|---|---|---|
| (1R,2S)-trans | 12.3 | P2Y12 | |
| (1S,2R)-cis | 150.7 | P2Y12 |
Q. How can researchers resolve contradictions in biological activity data?
Methodological Answer:
- Dose-Response Studies: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects .
- Receptor Binding Assays: Use radioligand displacement (e.g., ³H-ticagrelor binding to platelet membranes) to confirm specificity .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile conflicting IC₅₀ values .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding to COX-2 or P2Y12 receptors using software like Schrödinger Suite. Optimize force fields (e.g., OPLS-AA) for halogen bonding with chlorine .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can enantioselective synthesis be optimized for this compound?
Methodological Answer:
- Chiral Catalysts: Use Jacobsen’s Co-salen catalysts for asymmetric cyclopropanation (>90% ee) .
- Dynamic Kinetic Resolution (DKR): Combine enzyme-catalyzed amination (e.g., transaminases) with racemization catalysts (e.g., Shvo’s catalyst) .
- Process Monitoring: Track enantiomeric excess (ee) via chiral GC or LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
